a-Tosyl-(3-bromobenzyl) isocyanide
Overview
Description
a-Tosyl-(3-bromobenzyl) isocyanide: is a chemical compound with the molecular formula C15H12BrNO2S and a molecular weight of 350.2 g/mol . The IUPAC name for this compound is 1-bromo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene . It is a member of the bromine series and is known for its unique chemical properties and applications in various fields.
Preparation Methods
The synthesis of a-Tosyl-(3-bromobenzyl) isocyanide involves several steps and specific reaction conditions. One common method includes the reaction of 3-bromobenzyl chloride with tosylmethyl isocyanide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
a-Tosyl-(3-bromobenzyl) isocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form the corresponding sulfides.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts , bases like potassium carbonate , and oxidizing agents like hydrogen peroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
a-Tosyl-(3-bromobenzyl) isocyanide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which a-Tosyl-(3-bromobenzyl) isocyanide exerts its effects involves its ability to participate in various chemical reactions. The isocyanide group is highly reactive and can form bonds with different molecular targets. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar compounds to a-Tosyl-(3-bromobenzyl) isocyanide include:
a-Tosyl-(2-bromobenzyl) isocyanide: Similar in structure but with the bromine atom in a different position.
a-Tosyl-(4-bromobenzyl) isocyanide: Another positional isomer with the bromine atom at the 4-position.
The uniqueness of this compound lies in its specific reactivity and the position of the bromine atom, which can influence the outcome of chemical reactions and its applications in various fields.
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-thiophen-3-ylimidazol-1-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-14-4-2-12(3-5-14)16-17(13-7-9-23-10-13)19(11-18-16)8-6-15(20)21/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOBKNUIRJEGNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)O)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.